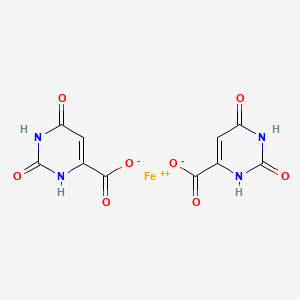
Lysergide tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.
Reduction: Reduction reactions can convert it into lysergic acid ethylamide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Scientific Research Applications
Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: Researchers use it to investigate the effects of psychoactive substances on brain function and behavior.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:
Psilocybin: Another well-known psychedelic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .
Properties
CAS No. |
15232-63-0 |
|---|---|
Molecular Formula |
C24H31N3O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI Key |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


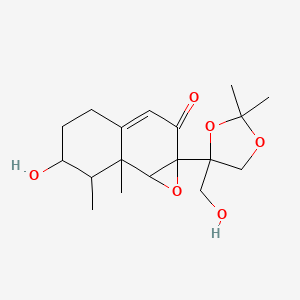
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
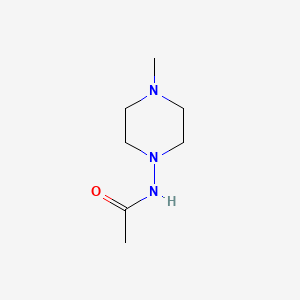
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
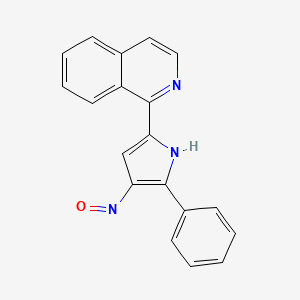
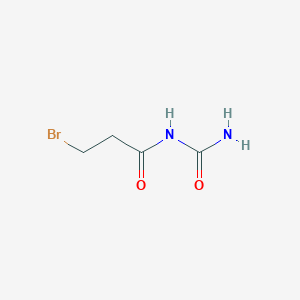
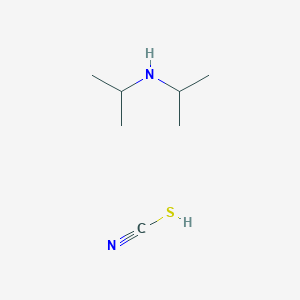
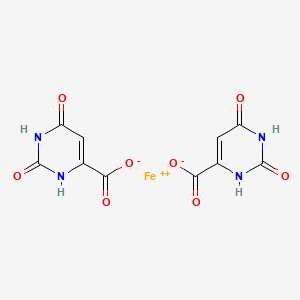
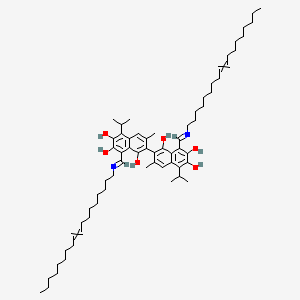
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
